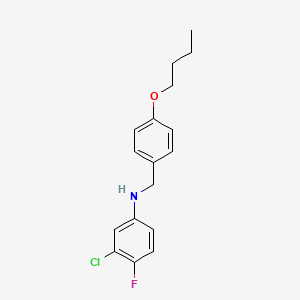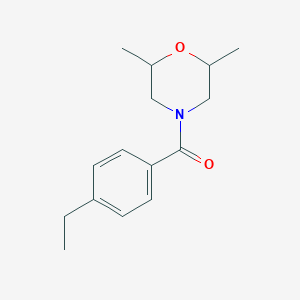
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPPC belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological activities. In
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, this compound enhances the activity of GABA receptors, which leads to the inhibition of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which reduces the propagation of action potentials in neurons. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In immune cells, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation and the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
Zukünftige Richtungen
There are several future directions for the research of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, including the investigation of its activity in animal models and its potential therapeutic applications. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. This compound could also be used as a lead compound for the development of new drugs with improved pharmacological properties. Finally, the mechanism of action of this compound could be further elucidated to understand its potential applications in various fields of research.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenyl hydrazine with ethyl cyanoacetate and phenylhydrazine in the presence of acetic acid and refluxing for several hours. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been investigated for its anti-tumor activity in cancer cells, where it induces cell cycle arrest and apoptosis. In immunology, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-15-7-9-16(10-8-15)22-19(25)17-13-24(12-4-11-21)23-18(17)14-5-2-1-3-6-14/h1-3,5-10,13H,4,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSAENSAUCAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)
![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)

![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)

